molecular formula C8H8F2O B15198851 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One

Cat. No.: B15198851
M. Wt: 158.14 g/mol
InChI Key: AWELHXQJUQMNQH-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is an organic compound with the molecular formula C8H8F2O It is a derivative of cyclohexadienone, characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexadienols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorocyclohexadienols.

    Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2,5-Cyclohexadien-1-One: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,6-Dimethyl-2,5-Cyclohexadien-1-One: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior.

Uniqueness

The presence of fluorine atoms in 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One imparts unique properties such as increased electronegativity, enhanced stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3

InChI Key

AWELHXQJUQMNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(F)F

Origin of Product

United States

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